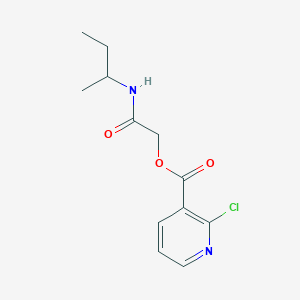

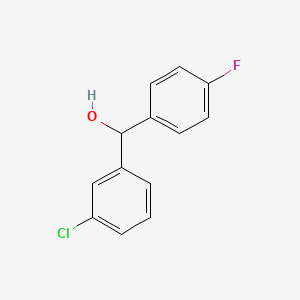

![molecular formula C23H18ClN3O2 B2501505 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 337483-13-3](/img/structure/B2501505.png)

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a double-ring system consisting of a benzene ring fused to pyridine. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of substituted dihydroisoxazolines, which are structurally related to the compound , has been achieved using ultrasound irradiation in aqueous acetic acid solution, yielding high product purity and demonstrating the potential for environmentally friendly protocols . Similarly, the synthesis of other quinoline derivatives, such as N'-(7-chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide, involves multi-step reactions that have been confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of multiple functional groups attached to the quinoline core. These functional groups, such as the phenoxy and acetohydrazide moieties, play a crucial role in the biological activity of the compounds. The structures are typically confirmed using techniques like FT-IR, NMR, and mass spectrometry, ensuring the correct identification of the synthesized molecules .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which can be utilized to further modify the structure and enhance the biological activity of the compounds. For example, cyanoquinolinethione derivatives have been shown to react with methyl iodide, hydrazine hydrate, phenylhydrazine, and thiosemicarbazide to yield a range of products with potential pharmacological properties . These reactions are often guided by the electronic and steric properties of the substituents on the quinoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the quinoline core. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The antileishmanial activity of certain acetohydrazide analogues, for example, has been evaluated in vitro, demonstrating the importance of these properties in the development of new therapeutics .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds related to "2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide" have been synthesized and characterized, revealing their potential for further pharmaceutical applications. For instance, the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and their characterization through spectroscopic techniques and elemental analyses have been detailed, showing a variety of structural possibilities and chemical behaviors (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer activities of derivatives have been evaluated, indicating their significant potential in medical treatments. For example, the synthesis, antibacterial, and anticancer evaluation of 5-substituted (1,3,4-oxadiazol-2-yl)quinoline highlights the therapeutic potential of these compounds against certain strains of bacteria and cancer cell lines (Salahuddin, Mazumder, & Shaharyar, 2014).

Analgesic Activity

Some studies have focused on the analgesic properties of related compounds. The synthesis and analgesic activity evaluation of new pyrazoles and triazoles bearing a quinazoline moiety suggest these compounds as promising candidates for pain management (Saad, Osman, & Moustafa, 2011).

Antimicrobial Evaluation of Novel Derivatives

Research into novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing substituted phenylquinolin-2-one moiety has shown potent activity against microbes, emphasizing the role of these compounds in developing new antimicrobial agents (Ghosh, Verma, Mukerjee, & Mandal, 2015).

Anti-Inflammatory Studies

The exploration of 1,3,4-oxadiazole derivatives for anti-inflammatory purposes demonstrates the versatility of quinoline-based compounds in treating inflammation-related conditions (Somashekhar & Kotnal, 2019).

Propiedades

IUPAC Name |

2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRZIZGQDFUXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)